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molecular formula C11H12NO5P B1586199 Dimethyl phthalimidomethylphosphonate CAS No. 28447-26-9

Dimethyl phthalimidomethylphosphonate

Cat. No. B1586199
M. Wt: 269.19 g/mol
InChI Key: WDBHXTMUHJGHAN-UHFFFAOYSA-N
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Patent
US04189573

Procedure details

Reaction of N-bromoethylphthalmide with trimethyl phosphite as described in Example 18 for N-(2-bromoethyl)phthalimide and triethyl phosphite gives dimethyl phthalimidomethylphosphonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([O:6][CH3:7])([O:4][CH3:5])[O:2]C.BrC[CH2:10][N:11]1[C:15](=[O:16])[C:14]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:13]2[C:12]1=[O:21].P(OCC)(OCC)OCC>>[C:12]1(=[O:21])[N:11]([CH2:10][P:1](=[O:2])([O:6][CH3:7])[O:4][CH3:5])[C:15](=[O:16])[C:14]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:13]12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCN1C(C=2C(C1=O)=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CP(OC)(OC)=O)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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